25B-NB3OMe (hydrochloride)

Vue d'ensemble

Description

25B-NB3OMe (chlorhydrate) est un composé synthétique appartenant à la classe des phénéthylamines. Il est structurellement classé comme une phénéthylamine et est connu pour ses puissantes propriétés hallucinogènes. Le composé est un étalon de référence analytique et est principalement utilisé dans la recherche et les applications médico-légales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 25B-NB3OMe (chlorhydrate) implique plusieurs étapes, en commençant par la préparation du squelette phénéthylamine. Les étapes clés comprennent :

Bromation : L'introduction d'un atome de brome dans la structure de la phénéthylamine.

Méthoxylation : L'ajout de groupes méthoxy au cycle aromatique.

N-Benzylation : La fixation d'un groupe benzyle à l'atome d'azote.

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le méthanol, et les réactions sont effectuées à des températures contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle du 25B-NB3OMe (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour garantir la cohérence et la qualité du produit final. Le composé est souvent produit sous forme cristalline et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Synthetic Pathways

25B-NB3OMe is synthesized via reductive amination, a hallmark reaction for NBOMe derivatives ( ). The general process involves:

-

Base compound preparation : Starting with 2,5-dimethoxy-4-bromophenethylamine (2C-B)

-

N-benzylation : Reacting with 3-methoxybenzaldehyde under reductive conditions (NaBH₃CN or H₂/Pd catalyst) to form the N-(2-methoxybenzyl) derivative

-

Salt formation : Hydrochloride salt precipitation via HCl gas bubbling in anhydrous ether

Critical intermediates include β-nitrostyrene precursors (from nitroalkane condensation) and brominated phenethylamines ( ). Positional isomerism (3-methoxy vs. 2-/4-methoxy in NB2OMe/NB4OMe) dictates distinct fragmentation patterns in mass spectrometry ( ).

Mass Spectrometry (MS) Fragmentation

Key fragments for 25B-NB3OMe identification ( ):

| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance Ratio |

|---|---|---|

| 380 ([M+H]⁺) | 121 (C₈H₉O⁺) | Dominant base peak |

| 91 (C₇H₇⁺) | Secondary peak | |

| 199/201 (Br isotopes) | 1:1 intensity ratio |

Differentiation from analogs (e.g., 25B-NB2OMe) relies on m/z 150/91 ratios (7.1 for NB3OMe vs. 2.2 for NB2OMe) ( ).

HPLC–MS/MS Parameters

Quantitative analysis uses these optimized conditions ( ):

| Parameter | Value |

|---|---|

| Retention Time | 8.77 min |

| Collision Energy | 27 eV (m/z 380→121) |

| 65 eV (m/z 380→91) | |

| Limit of Detection | 1 ng/mL |

Linearity (r² > 0.999) and precision (%CV < 7%) validate the method for forensic quantification ( ).

Immunoassay Reactivity

25B-NB3OMe demonstrates cross-reactivity in antibody-based assays targeting the NBOMe scaffold. Key epitopes involve:

-

Hapten conjugation : Covalent linkage to carrier proteins (e.g., BSA) via glutaraldehyde or EDC-mediated amidation ( ).

-

Antibody specificity : Polyclonal antibodies raised against 25NH₂-NBOMe show <1% cross-reactivity with non-NBOMe psychedelics (e.g., LSD, MDMA) ( ).

Stability and Degradation

-

Photodegradation : UV exposure induces demethylation at the 3-methoxy group, forming hydroxylated byproducts.

-

Thermal stability : Decomposes above 200°C, releasing HBr and methoxybenzylamine fragments ( ).

-

Hydrolysis : Susceptible to acidic cleavage of the N-benzyl bond, yielding 2C-B and 3-methoxybenzaldehyde ( ).

Comparative Reactivity

Structural analogs exhibit distinct reaction profiles:

| Compound | Key Reaction Difference | Source |

|---|---|---|

| 25B-NB2OMe | Higher m/z 91 abundance (12% vs. 5% in NB4OMe) | |

| 25B-NB4OMe | Lower thermal stability (Tdec ~180°C) | |

| 25I-NB3OMe | Iodine substitution alters MS isotopic patterns |

Toxicological Implications

While not a direct chemical reaction, 25B-NB3OMe’s serotonin receptor agonism (5-HT₂A Ki = 1.91 nM) correlates with oxidative stress pathways, inducing DNA strand breaks and microglial activation in vivo ( ). These effects are exacerbated by chronic administration due to cumulative tissue accumulation ( ).

Applications De Recherche Scientifique

25B-NB3OMe (hydrochloride) has several scientific research applications, including:

Chemistry: Used as an analytical reference standard in mass spectrometry and chromatography.

Biology: Studied for its interactions with serotonin receptors and other neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Utilized in the development of new synthetic routes and chemical processes

Mécanisme D'action

The mechanism of action of 25B-NB3OMe (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a potent full agonist, leading to the activation of these receptors and subsequent changes in neurotransmitter release and signaling pathways. This interaction is responsible for the hallucinogenic effects observed with the compound .

Comparaison Avec Des Composés Similaires

Composés similaires

25I-NBOMe : Un autre hallucinogène puissant présentant des caractéristiques structurelles similaires.

25C-NBOMe : Partage le squelette phénéthylamine et présente des propriétés pharmacologiques similaires.

2C-B : Le composé parent à partir duquel le 25B-NB3OMe est dérivé

Unicité

25B-NB3OMe (chlorhydrate) est unique en raison de son motif de substitution spécifique, qui comprend un atome de brome et des groupes méthoxy. Cette configuration structurelle se traduit par une forte affinité pour les récepteurs de la sérotonine, ce qui en fait un outil précieux pour la recherche en neuropharmacologie et en toxicologie .

Activité Biologique

25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the NBOMe family, which are derivatives of phenethylamines and known for their potent hallucinogenic effects. This compound is closely related to 2C-B and other NBOMe analogs, exhibiting significant activity at serotonin receptors, particularly the 5-HT2A receptor. Understanding its biological activity is crucial for assessing its pharmacological effects, toxicity, and potential therapeutic applications.

25B-NB3OMe acts primarily as a full agonist at the 5-HT2A receptor , which is implicated in the modulation of mood, perception, and cognition. The activation of this receptor leads to various neurophysiological effects, including hallucinations and altered sensory perception. Additionally, it interacts with other serotonin receptors, contributing to its complex pharmacological profile.

Key Receptor Interactions

- 5-HT2A : Major receptor for hallucinogenic effects.

- 5-HT2B : Associated with cardiotoxicity and valvular heart disease upon prolonged use.

- Adrenergic α1 : Contributes to stimulant-type cardiovascular effects.

Biological Activity Data

| Parameter | Value/Description |

|---|---|

| Duration of Effects | 3–10 hours |

| Potency at 5-HT2A | Potent full agonist |

| Toxicity Indicators | Hallucinations, agitation, tachycardia |

| Common Adverse Effects | Hyperthermia, hypertension, rhabdomyolysis |

Toxicological Studies

Research has documented several cases of toxicity associated with 25B-NB3OMe use. A notable study reported adverse effects in ten patients, highlighting symptoms such as:

- Hallucinations

- Violent agitation

- Mydriasis (dilated pupils)

- Tachycardia (increased heart rate)

- Hyperthermia (elevated body temperature)

The majority of these patients required sedation with benzodiazepines due to severe agitation. Peak plasma concentrations ranged from 0.7 to 10.1 ng/ml, indicating a significant presence in the bloodstream during episodes of toxicity .

Case Studies

- Case Series Report (2015) : This report detailed a cluster of ten patients who experienced severe adverse effects after using 25B-NB3OMe. The symptoms included violent agitation and signs consistent with serotonergic stimulation. Management focused on supportive care and controlling hyperthermia .

- Comparative Analysis : In comparison to other NBOMe compounds like 25I-NBOMe and 25C-NBOMe, users reported similar hallucinogenic and stimulant effects but noted that 25B-NB3OMe had a distinct profile regarding cardiovascular toxicity .

Neurotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxicity towards neuronal cell lines such as SH-SY5Y and PC12. For instance:

Propriétés

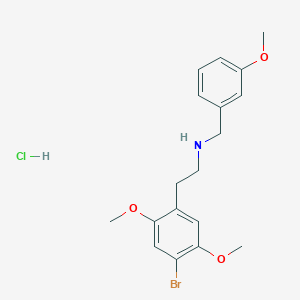

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGABHGBTSZVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.